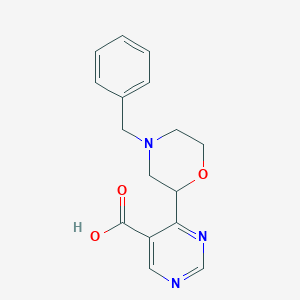

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid, also known as 4-BMP-5-CA, is a synthetic compound that has become increasingly popular in scientific research due to its ability to act as an inhibitor in biochemical and physiological processes. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

The pyranopyrimidine core, related to 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid, is integral in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research emphasizes the importance of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have wide applicability and have been extensively investigated. The development of these scaffolds is challenging due to structural complexities. Hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts play a crucial role in the synthesis of these structures, leading to the development of lead molecules with significant catalytic applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to this compound, are known for their broad spectrum of biological activities and are extensively researched for their applications in electronic devices. Their incorporation into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Compounds including a quinazoline or pyrimidine ring in their scaffold have shown promising applications related to photo- and electroluminescence, making them suitable for fabricating materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory Activities

Pyrimidine derivatives exhibit a range of pharmacological effects including anti-inflammatory properties. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory action against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Recent developments in the synthesis and understanding of structure–activity relationships (SARs) of pyrimidine derivatives have led to the creation of novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Properties

IUPAC Name |

4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(21)13-8-17-11-18-15(13)14-10-19(6-7-22-14)9-12-4-2-1-3-5-12/h1-5,8,11,14H,6-7,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQCODVRRQKBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C3=NC=NC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)

![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)

![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)

![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)

![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)

![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)

![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)